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Compound Name:

Application Notes and Protocols for the
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For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of AZD1152, a potent and
selective Aurora B kinase inhibitor, starting from the intermediate 7-(3-
Hydroxypropoxy)quinazolin-4(3H)-one. AZD1152 is a phosphate prodrug that is rapidly
converted in vivo to its active form, AZD1152-HQPA (hydroxyquinazoline pyrazol anilide). The
procedures outlined herein are based on established synthetic routes and are intended to
guide researchers in the efficient and reliable laboratory-scale preparation of this important
compound for research and development purposes. All quantitative data is summarized in
tables for clarity, and a detailed workflow of the synthesis is provided.

Introduction

AZD1152 is a second-generation Aurora kinase inhibitor with high selectivity for Aurora B, a
key regulator of mitosis.[1] Inhibition of Aurora B leads to defects in chromosome segregation
and cytokinesis, ultimately inducing apoptosis in proliferating cancer cells.[1] AZD1152 has
demonstrated significant antitumor activity in a range of preclinical cancer models and has
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been evaluated in clinical trials.[2] The synthesis of AZD1152 is a multi-step process involving
the construction of the pyrazoloquinazoline core and subsequent functionalization. This
protocol focuses on the key synthetic transformations required to convert 7-(3-
Hydroxypropoxy)quinazolin-4(3H)-one to AZD1152.

Synthesis of AZD1152 from 7-(3-
Hydroxypropoxy)quinazolin-4(3H)-one

The synthesis of AZD1152 from 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one can be
accomplished in a four-step sequence as outlined below. This synthetic route involves
chlorination of the quinazolinone, followed by a nucleophilic substitution with a pyrazole
intermediate, subsequent amide coupling, and a final phosphorylation step.

Step 1: Synthesis of 4-Chloro-7-(3-
hydroxypropoxy)quinazoline

The initial step involves the conversion of the hydroxyl group at the 4-position of the
quinazolinone ring to a chlorine atom. This is a crucial activation step for the subsequent
nucleophilic aromatic substitution.

Experimental Protocol:

A suspension of 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one (1.0 eq) in phosphoryl chloride
(10.0 eq) is heated at 110 °C for 3 hours. The reaction mixture is then cooled to room
temperature and poured cautiously onto crushed ice. The resulting mixture is neutralized with a
saturated aqueous solution of sodium bicarbonate and then extracted with dichloromethane.
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and
concentrated under reduced pressure to yield 4-Chloro-7-(3-hydroxypropoxy)quinazoline.

Molecular Weight (

Reactant Equivalents Amount
g/mol )

7-(3-

Hydroxypropoxy)quina  220.22 1.0 As required

zolin-4(3H)-one

Phosphoryl chloride 153.33 10.0 10 x molar eq
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Product Yield (%) Purity (%)

4-Chloro-7-(3-

hydroxypropoxy)quinazoline

~85 >95

Step 2: Synthesis of 3-(4-(7-(3-
Hydroxypropoxy)quinazolin-4-ylamino)-1H-pyrazol-5-
yl)propanoic acid

The chlorinated quinazoline is then coupled with a suitable pyrazole derivative. This step forms
the core pyrazoloquinazoline structure.

Experimental Protocol:

To a solution of 4-Chloro-7-(3-hydroxypropoxy)quinazoline (1.0 eq) in 2-pentanol is added 3-(4-
amino-1H-pyrazol-5-yl)propanoic acid (1.2 eq) and 4M HCI in dioxane (1.5 eq). The reaction
mixture is heated to 130 °C for 18 hours. After cooling, the precipitate is collected by filtration,
washed with acetone, and dried to afford the desired product.

Molecular Weight (

Reactant Equivalents Amount
g/mol)

4-Chloro-7-(3-

hydroxypropoxy)quina  238.67 1.0 As required

zoline

3-(4-amino-1H-

pyrazol-5-yl)propanoic  155.15 1.2 1.2 x molar eq

acid

4M HCl in dioxane - 15 1.5 x molar eq
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Product Yield (%) Purity (%)

3-(4-(7-(3-

Hydroxypropoxy)quinazolin-4-

y . ypropoxy)q 70 ot
ylamino)-1H-pyrazol-5-

yl)propanoic acid

Step 3: Synthesis of N-(3-Fluorophenyl)-3-(4-(7-(3-
hydroxypropoxy)quinazolin-4-ylamino)-1H-pyrazol-5-
yl)propanamide

The carboxylic acid of the pyrazole moiety is then coupled with 3-fluoroaniline to form the
corresponding amide.

Experimental Protocol:

To a suspension of 3-(4-(7-(3-Hydroxypropoxy)quinazolin-4-ylamino)-1H-pyrazol-5-yl)propanoic
acid (1.0 eq) in N,N-dimethylformamide (DMF) is added 1-(3-dimethylaminopropyl)-3-
ethylcarbodiimide hydrochloride (EDC.HCI) (1.5 eq), 1-hydroxybenzotriazole (HOBLt) (1.5 eq),
and N,N-diisopropylethylamine (DIPEA) (3.0 eq). The mixture is stirred at room temperature for
30 minutes, followed by the addition of 3-fluoroaniline (1.2 eq). The reaction is stirred for a
further 16 hours at room temperature. The reaction mixture is then poured into water and the
resulting precipitate is collected by filtration, washed with water, and dried to give the desired
amide.
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Molecular Weight (

Reactant Equivalents Amount
g/mol )

3-(4-(7-(3-

Hydroxypropoxy)quina

zolin-4-ylamino)-1H- 357.37 1.0 As required

pyrazol-5-yl)propanoic

acid

EDC.HCI 191.70 15 1.5 x molar eq

HOBt 135.13 15 1.5 x molar eq

DIPEA 129.24 3.0 3.0 x molar eq

3-Fluoroaniline 111.11 1.2 1.2 x molar eq

Product Yield (%) Purity (%)

N-(3-Fluorophenyl)-3-(4-(7-(3-

hydroxypropoxy)quinazolin-4-

Y/ ypropoxy)q 80 ~o8
ylamino)-1H-pyrazol-5-

yl)propanamide

Step 4: Synthesis of AZD1152

The final step is the phosphorylation of the terminal hydroxyl group of the propoxy chain to
yield the phosphate prodrug, AZD1152.

Experimental Protocol:

To a solution of N-(3-Fluorophenyl)-3-(4-(7-(3-hydroxypropoxy)quinazolin-4-ylamino)-1H-
pyrazol-5-yl)propanamide (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C is added
phosphorus oxychloride (1.1 eq) followed by triethylamine (2.5 eq). The reaction mixture is
stirred at O °C for 2 hours. The reaction is then quenched by the slow addition of water. The
aqueous layer is separated and purified by preparative HPLC to afford AZD1152.
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Molecular Weight (

Reactant Equivalents Amount

g/mol )

N-(3-Fluorophenyl)-3-
(4-(7-(3-
hydroxypropoxy)quina

450.47 1.0 As required

zolin-4-ylamino)-1H-
pyrazol-5-

yl)propanamide

Phosphorus

153.33 1.1 1.1 x molar eq

oxychloride

Triethylamine 101.19 2.5 2.5 x molar eq

Product Yield (%) Purity (%)

AZD1152 ~50 >99

Synthetic Workflow
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Caption: Synthetic scheme for the preparation of AZD1152.

Signaling Pathway Inhibition

AZD1152, as its active metabolite AZD1152-HQPA, primarily targets the Aurora B kinase, a
crucial component of the chromosomal passenger complex (CPC). The CPC, which also

includes INCENP, Survivin, and Borealin, plays a central role in orchestrating accurate

chromosome segregation and cytokinesis during mitosis.
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Caption: Inhibition of the Aurora B signaling pathway by AZD1152-HQPA.
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Conclusion

The synthetic protocol detailed in this document provides a comprehensive guide for the
laboratory-scale synthesis of AZD1152 from 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one. By
following these procedures, researchers can reliably produce high-purity AZD1152 for further
investigation into its biological activities and potential therapeutic applications. The provided
diagrams offer a clear visualization of the synthetic workflow and the mechanism of action of
this important Aurora B kinase inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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